4-Ethylquinuclidine

Acetylcholinesterase inhibition Cholinergic pharmacology Nicotinic receptor research

4-Ethylquinuclidine (4-Ethyl-1-azabicyclo[2.2.2]octane) is a chiral, bicyclic tertiary amine belonging to the quinuclidine class. It is a rigid molecular scaffold that serves as a valuable analog and building block in medicinal chemistry and asymmetric synthesis.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 45732-65-8
Cat. No. B000079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylquinuclidine
CAS45732-65-8
Synonyms1-ethyl quinicludinium bromide, N-ethyl quinuclidinium bromide.
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCC12CCN(CC1)CC2
InChIInChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3
InChIKeyZLPCABMSTVWUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecolorless crystal powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylquinuclidine (CAS 45732-65-8) for Research: Properties and Key Specifications


4-Ethylquinuclidine (4-Ethyl-1-azabicyclo[2.2.2]octane) is a chiral, bicyclic tertiary amine belonging to the quinuclidine class [1]. It is a rigid molecular scaffold that serves as a valuable analog and building block in medicinal chemistry and asymmetric synthesis [2]. The compound is defined by its molecular formula (C9H17N), molecular weight (139.24 g/mol), and key physical properties including a density of 0.94 g/cm³ and a boiling point of 169.4 °C at 760 mmHg [3].

Why 4-Ethylquinuclidine Cannot Be Substituted with Generic Quinuclidines


Quinuclidine derivatives exhibit highly nuanced structure-activity relationships where even minor structural changes lead to significant functional divergence. The specific size, rigidity, and electron-donating properties of the 4-ethyl substituent are critical determinants of molecular recognition, basicity, and pharmacokinetic behavior that are not shared by unsubstituted quinuclidine or other alkyl-substituted analogs [1]. For instance, the ethyl group's influence on the basicity of the quinuclidine nitrogen directly impacts its behavior as an organocatalyst [2]. Furthermore, the specific molecular volume of the N-ethyl quaternary analog is a key factor in its unique pharmacological profile, which differs dramatically from N-methyl or larger alkyl derivatives [3]. Simply substituting 4-Ethylquinuclidine with a structurally similar compound will likely result in different pKa values, altered catalytic activity, and a complete loss of target-specific efficacy.

Quantitative Evidence for Selecting 4-Ethylquinuclidine Over Analogs


Reduced Acetylcholinesterase (AChE) Affinity in Quaternary Form Compared to TEA and TMA

The quaternary derivative of 4-Ethylquinuclidine (N-ethylquinuclidinium bromide, QEt) demonstrates a measurable, albeit lower, affinity for acetylcholinesterase (AChE) compared to the commonly used reference compounds tetraethylammonium (TEA) and tetramethylammonium (TMA) . This difference is quantifiable via inhibition constant (Ki) values.

Acetylcholinesterase inhibition Cholinergic pharmacology Nicotinic receptor research

Loss of Nicotinic Receptor Agonist Efficacy with N-Ethyl Substitution

A structure-activity relationship (SAR) study on the α7 nicotinic acetylcholine receptor (nAChR) revealed a critical functional switch at the quinuclidine nitrogen [1]. The compound 1-methyl quinuclidine acts as an α7-selective partial agonist. However, increasing the N-alkyl group size by a single carbon atom to an N-ethyl group completely abolishes this agonist activity.

Nicotinic acetylcholine receptor (nAChR) Ion channel pharmacology Silent agonism

Comparable Catalytic Performance to Vinyl and Ethynyl Analogs in Asymmetric Michael Addition

In a study of cinchona-based organocatalysts, the basicity (pKa) of the quinuclidine unit varied by 1.6–1.7 units depending on the substituent (ethyl, vinyl, ethynyl) [1]. Despite this difference in basicity, when tested in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene, the catalytic activity (yield and enantiomeric excess) of the ethyl-substituted catalyst was not significantly different from that of the vinyl and ethynyl variants [1].

Asymmetric organocatalysis Cinchona alkaloids Michael addition

Validated Application Scenarios for 4-Ethylquinuclidine (CAS 45732-65-8)


Development of Novel Cholinergic Tool Compounds

As demonstrated by its quaternary salt's 3.48- to 6.25-fold lower AChE inhibition potency compared to TEA and TMA, 4-Ethylquinuclidine is a valuable precursor for creating cholinergic probes with a defined and less potent pharmacological profile . This is essential for experiments where a subtle modulation of the cholinergic system is required, rather than the potent inhibition caused by reference compounds .

Investigation of Nicotinic Receptor 'Silent Agonism'

The unique property of N-ethylquinuclidine derivatives to completely lose agonist efficacy at the α7 nAChR, while still binding and regulating the receptor, positions 4-Ethylquinuclidine as a critical building block for synthesizing 'silent agonists' [1]. This class of compounds is key for dissecting the conformational states and signaling pathways of ligand-gated ion channels [1].

Design of Stable Cinchona-Based Organocatalysts

In the field of asymmetric synthesis, the ethyl-substituted quinuclidine core in cinchona catalysts provides catalytic performance comparable to the more common vinyl (e.g., quinine) and ethynyl analogs in certain reactions like the Michael addition [2]. This makes it a viable alternative scaffold for catalyst development, particularly when a chemically stable, saturated substituent is required to prevent side reactions or enable new immobilization strategies [2].

Synthesis of Alkaloid Intermediates

4-Ethylquinuclidine and its derivatives serve as key intermediates in the synthesis of complex natural products. For example, 8-acyl-3-ethylquinuclidine intermediates are a fundamental building block in the total synthesis of cinchonamine and related 2,2'-indolylquinuclidine alkaloids [3].

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